6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound features a quinazolinone core fused with a [1,3]dioxolo ring, substituted at the 6-position with a sulfanyl-linked 3-(4-ethylphenyl)-1,2,4-oxadiazole moiety and at the 7-position with a 2-methoxyethyl group. Its structural complexity arises from the integration of heterocyclic systems (quinazolinone, oxadiazole) and polar substituents, which may enhance binding to biological targets or improve pharmacokinetic properties. The 1,2,4-oxadiazole ring is notable for its metabolic stability and hydrogen-bonding capacity, while the dioxolo group may influence solubility and conformational rigidity .
Properties
IUPAC Name |
6-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(2-methoxyethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-3-14-4-6-15(7-5-14)21-25-20(32-26-21)12-33-23-24-17-11-19-18(30-13-31-19)10-16(17)22(28)27(23)8-9-29-2/h4-7,10-11H,3,8-9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDDBAKCYGWGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CCOC)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This step typically involves the reaction of an appropriate nitrile with a hydrazine derivative under acidic or basic conditions.
Attachment of the 4-ethylphenyl group: This can be achieved through a Friedel-Crafts alkylation reaction.
Formation of the quinazolinone core: This step involves the cyclization of an appropriate precursor, often using a dehydrating agent.
Introduction of the sulfanyl group: This is typically done through a nucleophilic substitution reaction.
Attachment of the methoxyethyl group: This can be achieved through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups, including the oxadiazole ring and the quinazolinone core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound’s ability to undergo various chemical reactions makes it useful in the synthesis of advanced materials, such as polymers or nanomaterials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly those with biological activity.
Mechanism of Action
The mechanism of action of 6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Physicochemical and Docking Comparisons
Table 3: Physicochemical and Docking Metrics
Biological Activity
The compound 6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS Number: 1111993-70-4) is a novel synthetic derivative belonging to the class of oxadiazole compounds. It has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 466.5 g/mol. The structure features a complex arrangement of heterocyclic rings which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 466.5 g/mol |
| CAS Number | 1111993-70-4 |
Anticancer Properties
Recent studies have indicated that derivatives of oxadiazole exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values of these compounds were reported to be lower than those of standard chemotherapeutic agents like doxorubicin. Specifically:
- MCF-7 Cell Line : IC50 values ranging from 0.12 to 2.78 µM.
- HCT-116 Cell Line : Comparable or superior activity to Prodigiosin with IC50 values around 1.93 µM .
These findings suggest that the compound could induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest at the G1 phase.
Antimicrobial Activity
In addition to anticancer effects, oxadiazole derivatives have been explored for their antimicrobial properties. Research has demonstrated that certain derivatives exhibit moderate nematocidal activity against Meloidogyne incognita and strong antibacterial effects against Xanthomonas oryzae . This suggests potential applications in agricultural pest control.
The biological activity of this compound is likely mediated through interactions with specific molecular targets within cells:
- Enzyme Inhibition : The presence of the oxadiazole ring may facilitate binding to enzymes involved in cancer progression or microbial growth.
- Receptor Modulation : The compound could interact with various receptors influencing cellular signaling pathways related to proliferation and apoptosis.
Study on Anticancer Activity
A study conducted on a series of oxadiazole derivatives demonstrated that modifications at the para position of the aromatic ring significantly enhanced biological activity. The presence of electron-withdrawing groups was crucial for achieving high potency against cancer cell lines .
Agricultural Applications
Research focused on synthesizing new oxadiazole derivatives for agricultural use revealed that specific compounds showed effective antifungal properties against Rhizoctonia solani and nematicidal activity against plant pathogens . These findings highlight the versatility of oxadiazole derivatives in both medicinal and agricultural contexts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
